molecular formula C12H10Cl2NNaO4 B6608777 sodium 5-[(3,5-dichlorophenyl)carbamoyl]oxolane-2-carboxylate CAS No. 2637429-95-7

sodium 5-[(3,5-dichlorophenyl)carbamoyl]oxolane-2-carboxylate

Cat. No.: B6608777
CAS No.: 2637429-95-7
M. Wt: 326.10 g/mol
InChI Key: TYLDQCJEZFSJNV-UHFFFAOYSA-M
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Description

Sodium 5-[(3,5-dichlorophenyl)carbamoyl]oxolane-2-carboxylate, often referred to as 5-DCPC, is an organic compound used in various scientific applications. It is a white powder with a molecular weight of 393.9 g/mol and a melting point of 135-140°C. 5-DCPC is a versatile compound with many uses in organic synthesis, biochemistry, and pharmacology.

Scientific Research Applications

5-DCPC has a variety of scientific research applications, including organic synthesis, biochemistry, and pharmacology. In organic synthesis, 5-DCPC is used as a reagent in the synthesis of various compounds, such as dyes, pharmaceutical intermediates, and other organic compounds. In biochemistry, 5-DCPC is used to study the structure and function of proteins, DNA, and other biological molecules. In pharmacology, 5-DCPC is used to study the pharmacological properties of drugs, such as their absorption, metabolism, and excretion.

Mechanism of Action

Target of Action

Similar compounds have been reported to exhibit potent antitubercular activity, suggesting potential targets within the mycobacterium tuberculosis .

Mode of Action

It’s known that similar compounds interact with their targets through a process called protodeboronation . This process involves the removal of a boron atom from the compound, which then interacts with its target .

Biochemical Pathways

Similar compounds have been shown to affect the synthesis of certain proteins in mycobacterium tuberculosis, which could potentially disrupt the bacterium’s normal functioning .

Pharmacokinetics

Similar compounds have been reported to have good water solubility , which could potentially enhance their bioavailability.

Result of Action

Similar compounds have been reported to exhibit potent antitubercular activity , suggesting that they may inhibit the growth of Mycobacterium tuberculosis.

Action Environment

The action of sodium 5-[(3,5-dichlorophenyl)carbamoyl]oxolane-2-carboxylate can be influenced by various environmental factors. For instance, its solubility can be affected by the pH of the environment . Additionally, the compound’s stability and efficacy could potentially be influenced by temperature and the presence of other substances in the environment.

Advantages and Limitations for Lab Experiments

The advantages of 5-DCPC for lab experiments include its low cost, easy availability, and stability. Additionally, the compound is relatively non-toxic and has a low melting point, making it easy to handle and store. However, the compound can be difficult to synthesize and may be unstable in certain environments.

Future Directions

There are a number of potential future directions for research into 5-DCPC. These include further studies into the biochemical and physiological effects of the compound, as well as its potential applications in drug development and organic synthesis. In addition, further research is needed to understand the mechanism of action of 5-DCPC and to develop improved methods of synthesis. Finally, further studies are needed to investigate the potential toxicity of 5-DCPC and to identify any potential side effects.

Synthesis Methods

The synthesis of 5-DCPC is typically achieved via a two-step process. First, 3,5-dichlorophenylcarbamoyl chloride is reacted with sodium hydroxide to form a salt, which is then reacted with oxalyl chloride to form 5-DCPC. The reaction is typically carried out in anhydrous dimethylformamide (DMF) and is usually complete within two hours.

Properties

IUPAC Name

sodium;5-[(3,5-dichlorophenyl)carbamoyl]oxolane-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11Cl2NO4.Na/c13-6-3-7(14)5-8(4-6)15-11(16)9-1-2-10(19-9)12(17)18;/h3-5,9-10H,1-2H2,(H,15,16)(H,17,18);/q;+1/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYLDQCJEZFSJNV-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1C(=O)NC2=CC(=CC(=C2)Cl)Cl)C(=O)[O-].[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10Cl2NNaO4
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.10 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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